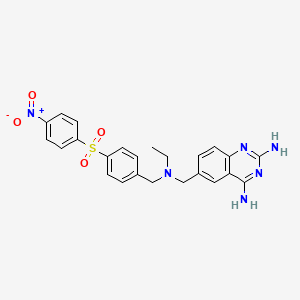
2,4-Quinazolinediamine, 6-((ethyl((4-((4-nitrophenyl)sulfonyl)phenyl)methyl)amino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG 392 is a biochemical.
Scientific Research Applications
Antitumor and Antimalarial Properties : A series of 6-[(arylamino)methyl]-2,4-quinazolinediamines, related to the compound , demonstrated potent antimalarial, antibacterial, and antitumor activities. Notably, one derivative, trimetrexate, showed a broad spectrum of antitumor effects and underwent preclinical toxicology evaluation for trials in humans (Elslager, Johnson & Werbel, 1983).
Antimalarial and Antibacterial Effects : Another study on 2,4-diamino-6-quinazolinesulfonamides, a class similar to the compound in focus, revealed significant antimalarial activity. However, research in this area was discontinued in favor of more potent series (Elslager et al., 1984).
Synthesis of Related Compounds : The synthesis of related compounds involving nitrophenyl groups and their potential applications in different fields, such as chemical transformations and pharmacological properties, has been explored. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Kandeel, 1990).
Diversity-Oriented Synthesis : Research on diversity-oriented synthesis techniques for similar compounds, particularly in the context of environmentally benign methods, has been conducted. This research could inform sustainable approaches to the synthesis of compounds like 2,4-Quinazolinediamine derivatives (Pandit et al., 2016).
Biological Properties of Derivatives : The study of biological properties, particularly the impact on monoamine oxidase (MAO) activity and antitumor activities, of certain quinazoline derivatives provides insights into the possible biological interactions of similar compounds (Markosyan et al., 2008).
properties
CAS RN |
158018-62-3 |
|---|---|
Product Name |
2,4-Quinazolinediamine, 6-((ethyl((4-((4-nitrophenyl)sulfonyl)phenyl)methyl)amino)methyl)- |
Molecular Formula |
C24H24N6O4S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
6-[[ethyl-[[4-(4-nitrophenyl)sulfonylphenyl]methyl]amino]methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C24H24N6O4S/c1-2-29(15-17-5-12-22-21(13-17)23(25)28-24(26)27-22)14-16-3-8-19(9-4-16)35(33,34)20-10-6-18(7-11-20)30(31)32/h3-13H,2,14-15H2,1H3,(H4,25,26,27,28) |
InChI Key |
RHILSNIKHKKVCT-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)N=C(N=C4N)N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)N=C(N=C4N)N |
Appearance |
Solid powder |
Other CAS RN |
158018-62-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AG 392; AG-392; AG392 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



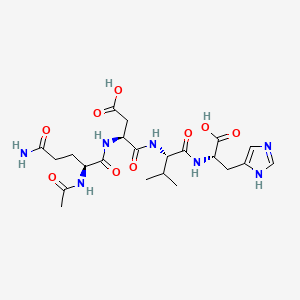
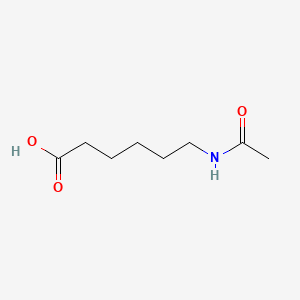
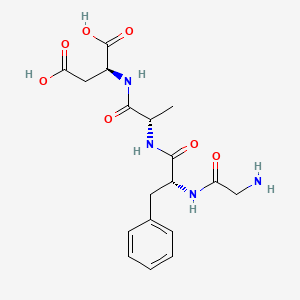
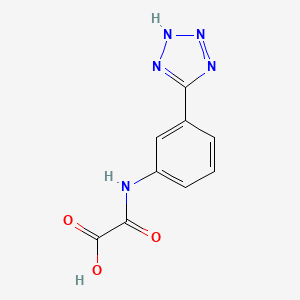
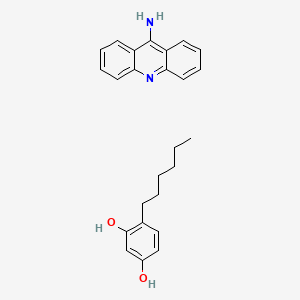
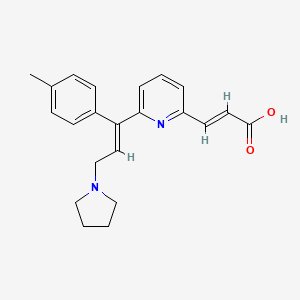
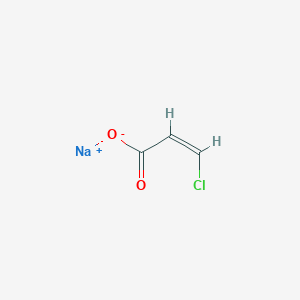
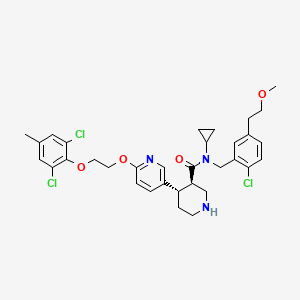
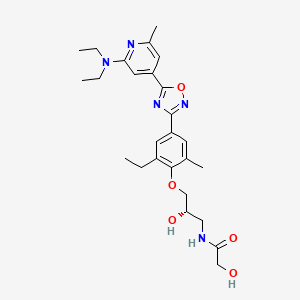
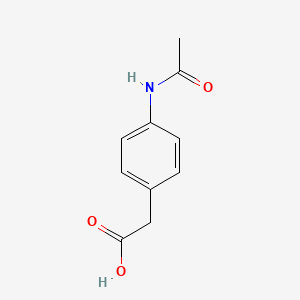
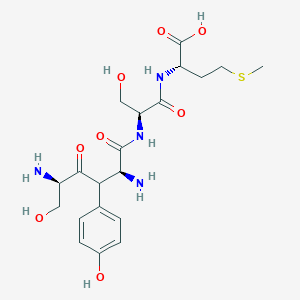
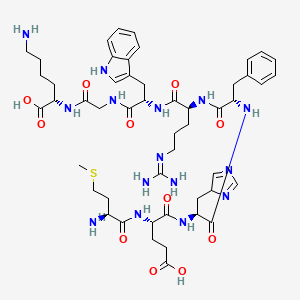
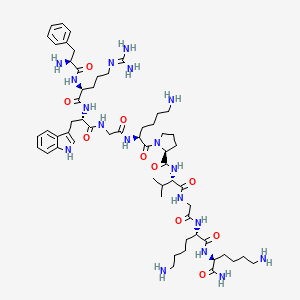
![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)